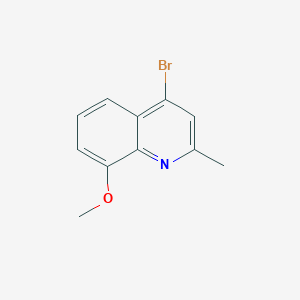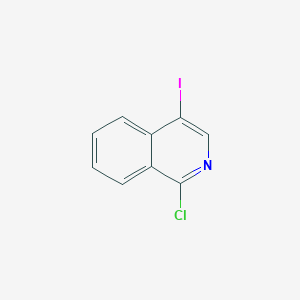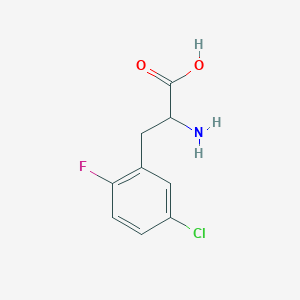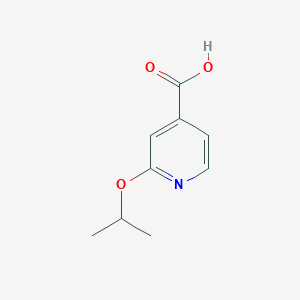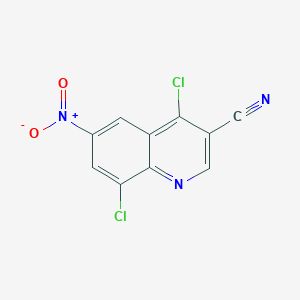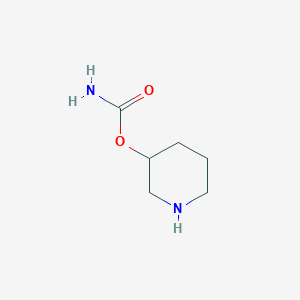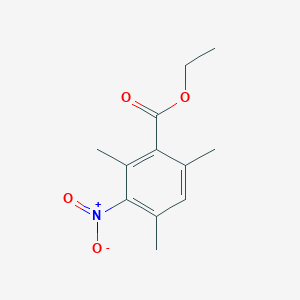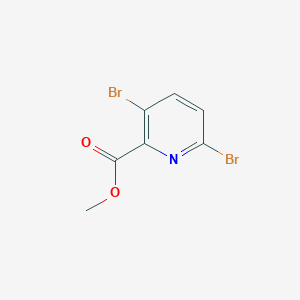
Methyl 3,6-dibromopicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3,6-dibromopicolinate” is a chemical compound with the molecular formula C7H5Br2NO2 . It is also known by other names such as “methyl 3,6-dibromopyridine-2-carboxylate” and "METHYL3,6-DIBROMOPICOLINATE" . The compound has a molecular weight of 294.93 g/mol .
Molecular Structure Analysis
The InChI code for “Methyl 3,6-dibromopicolinate” is1S/C7H5Br2NO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3 . This code represents the compound’s structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
“Methyl 3,6-dibromopicolinate” has several computed properties . Its XLogP3-AA is 2.8, indicating its relative lipophilicity. It has 0 hydrogen bond donors and 3 hydrogen bond acceptors. The compound has 2 rotatable bonds. Its exact mass is 294.86665 g/mol, and its monoisotopic mass is 292.86870 g/mol . The topological polar surface area is 39.2 Ų .Wissenschaftliche Forschungsanwendungen
1. Morphological and Histochemical Studies
Methyl 3,6-dibromopicolinate has been studied in the context of liver carcinogenesis in rats. A study by Goldfarb (1973) focused on histological and histochemical changes in the liver after exposure to a similar compound, highlighting pathways of progression from preneoplastic lesions to hepatic carcinomas. This research contributes to understanding the carcinogenic potential of related chemical compounds (Goldfarb, 1973).
2. Interaction with Hemoglobin and Red Blood Cells
Research by Sanna et al. (2014) investigated the interaction of picolinate derivatives, closely related to Methyl 3,6-dibromopicolinate, with hemoglobin and red blood cells. This study, employing spectroscopic and computational techniques, provides insights into the uptake and biotransformation of similar compounds within biological systems (Sanna, Serra, Micera, & Garribba, 2014).
3. Synthesis and Characterization of Derivatives
Panneerselvam et al. (2003) worked on synthesizing and characterizing derivatives of quinazolinones, which have structural similarities to Methyl 3,6-dibromopicolinate. Their research provided insights into the analgesic, anti-inflammatory, antibacterial, and antifungal activities of these compounds (Panneerselvam, Pradeepchandran, & Sridhar, 2003).
4. Study of Tubulin Polymerization Inhibition
Research by Minegishi et al. (2015) on indenopyrazoles, which are structurally related to Methyl 3,6-dibromopicolinate, demonstrated their potential as tubulin polymerization inhibitors. This is significant for understanding the antiproliferative activities of similar compounds toward cancer cells (Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, & Nakamura, 2015).
5. DNA Binding and Biological Activity Studies
Brodie et al. (2004) explored the relationship between molecular structure and biological activity in platinum(II) complexes, including derivatives of phenanthrolines, which share structural features with Methyl 3,6-dibromopicolinate. Their findings on DNA binding and cytotoxicity against leukemia cell lines contribute to understanding the biomedical applications of structurally similar compounds (Brodie, Collins, & Aldrich-Wright, 2004).
Eigenschaften
IUPAC Name |
methyl 3,6-dibromopyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCLRVOXIRHZCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591932 |
Source


|
| Record name | Methyl 3,6-dibromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,6-dibromopicolinate | |
CAS RN |
495416-04-1 |
Source


|
| Record name | Methyl 3,6-dibromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

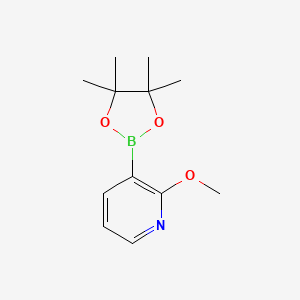
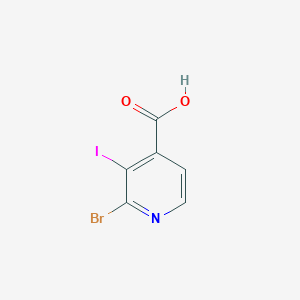
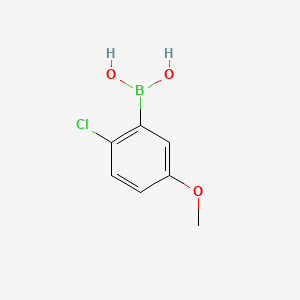
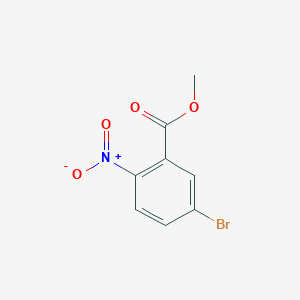
![4-(2-Aminoethyl)aminothieno[3,2-c]pyridine](/img/structure/B1369537.png)
